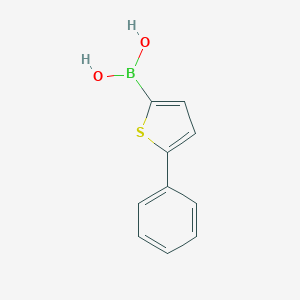

5-PHENYL-2-THIENYLBORONIC ACID

Descripción general

Descripción

5-PHENYL-2-THIENYLBORONIC ACID is a boronic acid derivative with the molecular formula C10H9BO2S. It is a valuable compound in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a thiophene ring, which is further substituted with a phenyl group. The compound is known for its versatility and reactivity, making it a crucial intermediate in the synthesis of various organic molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-PHENYL-2-THIENYLBORONIC ACID can be synthesized through several methods. One common approach involves the borylation of 5-phenylthiophene using boronic acid reagents. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

5-PHENYL-2-THIENYLBORONIC ACID undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted thiophenes.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Organic solvents like toluene, tetrahydrofuran (THF), or dimethylformamide (DMF).

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenol Derivatives: Formed through oxidation reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

5-Phenyl-2-thienylboronic acid is primarily utilized as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is vital for synthesizing biaryl compounds, which are essential in pharmaceuticals and materials science.

Cross-Coupling Reactions

The compound has been shown to couple effectively with various electrophiles, such as halides and triflates, to form biaryl products. For instance, in a study involving nickel-catalyzed reactions, this compound was coupled with 5-bromopyrimidine to yield high product yields, demonstrating its utility in forming complex organic structures .

| Electrophile | Yield (%) | Conditions |

|---|---|---|

| 5-Bromopyrimidine | 89 | Nickel catalyst, acetonitrile |

| 2-Chloro-5-hydroxymethylpyridine | 92 | Nickel catalyst |

Sensor Technology

The unique properties of boronic acids make them suitable for developing chemical sensors and biosensors, particularly for glucose detection. The ability of boronic acids to bind diols reversibly is exploited in creating glucose-responsive systems.

Glucose Sensors

Research has indicated that this compound can be incorporated into liposomal systems designed for glucose sensing. These systems utilize the compound's ability to form stable complexes with glucose, allowing for the development of non-inflammatory insulin delivery systems .

| Sensor Type | Detection Limit | Response Time |

|---|---|---|

| Glucose-responsive liposomes | Low µM | Fast (seconds) |

Biomedical Applications

The compound has potential applications in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.

Drug Delivery Systems

Studies have explored the use of this compound in formulating drug delivery vehicles that can release insulin in response to glucose levels. This approach aims to create self-regulating systems that minimize the risk of hypoglycemia .

Cytotoxicity Studies

In vitro studies assessing the cytotoxicity of boronic acid derivatives, including this compound, have shown promising results regarding their low toxicity profiles compared to other compounds .

Case Study: Development of Glucose-Sensitive Insulin Delivery Systems

A notable study investigated the synthesis of glucose-sensitive liposomes using various boronic acids, including this compound. The study focused on evaluating the inflammatory potential and cytotoxicity of these liposomes in vivo.

Key findings included:

- The synthesized liposomes demonstrated effective binding to glucose.

- The inflammatory response was significantly lower than that observed with traditional cross-linkers like Concanavalin A.

Case Study: Synthesis of Biaryl Compounds

Another study highlighted the efficiency of using this compound in synthesizing biaryl compounds through Suzuki coupling reactions. The research provided detailed reaction conditions and yields, confirming the compound's effectiveness as a coupling partner.

Mecanismo De Acción

The mechanism of action of 5-PHENYL-2-THIENYLBORONIC ACID primarily involves its reactivity as a boronic acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product .

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Lacks the thiophene ring, making it less versatile in certain synthetic applications.

Thiophene-2-boronic Acid: Lacks the phenyl group, which can affect its reactivity and applications.

5-Methylthiophene-2-boronic Acid: Similar structure but with a methyl group instead of a phenyl group, leading to different reactivity and applications.

Uniqueness

5-PHENYL-2-THIENYLBORONIC ACID is unique due to the presence of both a phenyl group and a thiophene ring, which enhances its reactivity and versatility in organic synthesis. This combination allows for a broader range of applications compared to its similar compounds .

Actividad Biológica

5-Phenyl-2-thienylboronic acid (CAS Number: 306934-95-2) is a boronic acid derivative characterized by its unique thienyl and phenyl substituents, which contribute to its biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in cancer therapy and as a chemical sensor. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular mass of 204.05 g/mol. Its structure features a boron atom bonded to a hydroxyl group and a thienyl ring, which enhances its reactivity and biological interactions.

Boronic acids, including this compound, are known to interact with diols and other biomolecules through reversible covalent bonding. This property is particularly useful in the development of sensors and therapeutic agents. The thienyl moiety can also participate in π-stacking interactions with aromatic residues in proteins, potentially influencing enzyme activity or receptor binding.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:

These results indicate that this compound exhibits significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

- Cytotoxicity Mechanism : A study conducted by Liu et al. demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The research utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming that treatment with this compound leads to increased sub-G1 populations indicative of cell death .

- Inhibition of Tumor Growth : In vivo studies using xenograft models showed that administration of this compound significantly reduced tumor size compared to control groups. Tumor tissues exhibited increased levels of apoptotic markers such as cleaved PARP and caspase-3, reinforcing the compound's role in promoting programmed cell death .

- Chemical Sensor Applications : Beyond its anticancer properties, this compound has been explored for use in chemical sensors due to its ability to selectively bind diols. A recent study highlighted its application in detecting glucose levels through electrochemical methods, demonstrating a binding constant that supports its use in biosensor technology .

Propiedades

IUPAC Name |

(5-phenylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BO2S/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSMKSPHBJFXCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379983 | |

| Record name | 5-Phenylthiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306934-95-2 | |

| Record name | (5-Phenylthien-2-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306934-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenylthiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.